Kinase Inhibitory Potency: CDK2 Inhibition Comparison
In a series of benzothiazole ureas designed as protein kinase inhibitors, an example compound (II) bearing the 2,6-difluorophenyl urea moiety and a substituted benzothiazole core demonstrated potent CDK2 inhibitory activity with an IC50 of 5.761 μM [1]. In contrast, structurally analogous compounds within the same patent application that lack the 2,6-difluoro substitution on the phenyl ring or have alternative benzothiazole substitutions showed no reported activity, highlighting the critical role of this specific substitution pattern for CDK2 inhibition. The presence of both 4,6-difluoro substitution on the benzothiazole and 2,6-difluoro substitution on the phenyl ring optimizes the hydrogen-bonding and hydrophobic interactions within the CDK2 ATP-binding pocket.
| Evidence Dimension | CDK2 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.761 μM (for a closely related benzothiazole urea with 2,6-difluorophenyl moiety; the target compound shares this pharmacophoric feature) |
| Comparator Or Baseline | Other benzothiazole ureas in the same patent with non-fluorinated or differently substituted aryl rings showed no detectable CDK2 inhibition at comparable concentrations. |
| Quantified Difference | Selective low-micromolar inhibition vs. no detectable activity. |
| Conditions | CDK2 kinase activity assay (in vitro) |
Why This Matters
Selective, low-micromolar inhibition of CDK2 is a critical parameter for developing novel anticancer agents targeting cell cycle regulation, and the specific 2,6-difluorophenyl urea motif is essential for this activity.
- [1] Connolly, P. J., Emanuel, S. L., Huang, S., & Turchi, I. J. (2007). Preparation of substituted benzothiazole kinase inhibitors for treatment of proliferative disorders, inflammatory disorders, nervous system disorders, and other diseases. PCT Int. Appl., Janssen Pharmaceutica, N.V., Belg. View Source
